Hyaluronate Hexasaccharide: A Technical Guide to its Core Properties
Hyaluronate Hexasaccharide: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronate (HA), a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a major component of the extracellular matrix. While high-molecular-weight HA is known for its structural and hydrating properties, smaller fragments, such as the hyaluronate hexasaccharide, have emerged as potent signaling molecules with diverse biological activities. This technical guide provides an in-depth overview of the core properties of hyaluronate hexasaccharide, focusing on its physicochemical characteristics, biological functions, and the experimental methodologies used for its study.
Physicochemical Properties
Hyaluronate hexasaccharide is a low-molecular-weight fragment of hyaluronic acid, consisting of three repeating disaccharide units. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 1155.97 g/mol | [1][2][3] |
| Molecular Formula | C₄₂H₆₅N₃O₃₄ | [1][2][3] |
| CAS Number | 73603-40-4 | [1][3] |
| Structure | A linear polymer of three repeating disaccharide units of β-1,3-N-acetyl glucosamine (B1671600) and β-1,4-glucuronic acid. | [3][4] |
| Appearance | White to almost white powder | [2][5] |
| Solubility | Soluble in water. | |
| Storage Conditions | Store at -20°C or below in a desiccated environment. | [3][6] |
Biological Functions and Signaling Pathways
Hyaluronate hexasaccharide is a biologically active molecule that can modulate various cellular processes, including cell proliferation, migration, and inflammation. Unlike high-molecular-weight hyaluronan, which is generally considered anti-inflammatory and immunosuppressive, the hexasaccharide and other low-molecular-weight fragments can act as signaling molecules, often eliciting pro-inflammatory and pro-angiogenic responses.[7][8]
Receptor Interactions
The biological effects of hyaluronate hexasaccharide are primarily mediated through its interaction with specific cell surface receptors, most notably CD44 and Toll-like receptor 4 (TLR4).
-
CD44: This is a major cell surface receptor for hyaluronan. The hexasaccharide is considered the minimum size required for binding to CD44.[2] This interaction is crucial for various cellular functions, including cell adhesion, migration, and the activation of intracellular signaling cascades.[9]
-
Toll-like Receptor 4 (TLR4): Low-molecular-weight fragments of hyaluronan, including the hexasaccharide, can activate the TLR4 signaling pathway, which is a key component of the innate immune system.[1] This activation can lead to the production of pro-inflammatory cytokines and chemokines.
Signaling Pathways
The binding of hyaluronate hexasaccharide to its receptors triggers downstream signaling pathways that regulate gene expression and cellular responses. Two of the most well-characterized pathways are the NF-κB and MAPK pathways.
-
NF-κB Pathway: Activation of TLR4 by hyaluronate hexasaccharide can lead to the activation of the transcription factor NF-κB.[10][11] This, in turn, induces the expression of genes involved in inflammation and immune responses.
-
MAP Kinase Pathway: The interaction of hyaluronate hexasaccharide with CD44 and TLR4 can also activate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and ERK.[10][12] This pathway plays a critical role in cell proliferation, differentiation, and apoptosis.
The following diagrams illustrate these key signaling pathways.
Quantitative Binding Data
Quantifying the binding affinity of hyaluronate hexasaccharide to its receptors is crucial for understanding its biological activity. While precise dissociation constants (Kd) for the hexasaccharide are not extensively reported, related data provides valuable insights.
| Ligand-Receptor Interaction | Method | Reported Value | Reference(s) |
| Hyaluronate Octasaccharide (HA₈) - CD44 | Competitive ELISA | Kd = 125 µM | [13] |
| Hyaluronate Hexasaccharide (HA₆) - CD44 | Qualitative Assessment | Binds with weaker affinity than HA₈ | [14] |
| Small HA fragments - TLR4 | Cellular Assays | Effective concentrations in the µg/mL range | [1] |
Experimental Protocols
The analysis and characterization of hyaluronate hexasaccharide, as well as the study of its biological functions, require specific experimental protocols.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purification of hyaluronan oligosaccharides.
Objective: To separate and analyze hyaluronate hexasaccharide from a mixture of hyaluronan oligosaccharides.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase C18 column
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Aqueous salt solution (e.g., sodium sulfate (B86663) or sodium dihydrogen phosphate)
-
Hyaluronan oligosaccharide standards
-
Sample containing hyaluronate hexasaccharide
Protocol:
-
Sample Preparation: Dissolve the hyaluronan oligosaccharide mixture in the initial mobile phase.
-
Column Equilibration: Equilibrate the chosen column with the starting mobile phase composition for a sufficient time to ensure a stable baseline.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the oligosaccharides using a gradient of increasing salt concentration (for anion-exchange) or decreasing acetonitrile concentration (for reversed-phase). A typical gradient might run from 10% to 60% of Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the eluate at a wavelength of 205-232 nm. The retention time of the hexasaccharide is determined by comparison with a known standard.
-
Quantification: The concentration of the hexasaccharide can be determined by integrating the peak area and comparing it to a standard curve generated from known concentrations of the hyaluronate hexasaccharide standard.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of hyaluronan oligosaccharides.
Objective: To confirm the structure and purity of hyaluronate hexasaccharide.
Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
-
NMR tubes
-
D₂O (Deuterium oxide)
-
Purified hyaluronate hexasaccharide sample
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified hyaluronate hexasaccharide in D₂O.
-
Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra. Complete assignment of proton and carbon signals is necessary for structural confirmation.[4][8]
-
Spectral Analysis:
-
¹H NMR: The anomeric proton signals (typically between 4.4 and 4.6 ppm) are characteristic of the glycosidic linkages. The N-acetyl methyl proton signal appears around 2.0 ppm.
-
2D NMR: COSY spectra are used to establish proton-proton correlations within each sugar ring, while HSQC spectra correlate protons with their directly attached carbons. These experiments allow for the complete assignment of all proton and carbon resonances, confirming the identity and purity of the hexasaccharide.
-
Conclusion
Hyaluronate hexasaccharide is a key signaling molecule with significant implications for various biological processes, particularly in the realms of inflammation, angiogenesis, and cell signaling. Its ability to interact with specific receptors like CD44 and TLR4 initiates complex intracellular cascades that are of great interest to researchers in both basic science and drug development. A thorough understanding of its basic properties, coupled with robust experimental methodologies for its analysis, is essential for advancing research in these fields. This technical guide provides a foundational overview to aid in these endeavors.
References
- 1. Analysis of CD44-Hyaluronan Interactions in an Artificial Membrane System: INSIGHTS INTO THE DISTINCT BINDING PROPERTIES OF HIGH AND LOW MOLECULAR WEIGHT HYALURONAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Impact of structurally modifying hyaluronic acid on CD44 interaction - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of a hexasaccharide partial sequence of hyaluronan for click chemistry and more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is special about 200 kDa hyaluronan that activates hyaluronan receptor signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics [apb.tbzmed.ac.ir]
- 8. Hyaluronan binding properties of a CD44 chimera containing the link module of TSG-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan-hyaladherin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive hyaluronan fragment (hexasaccharide) detects specific hexa-binding proteins in human breast and stomach cancer: possible role in tumorogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical modification of hyaluronan oligosaccharides differentially modulates hyaluronan–hyaladherin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mass dependence of hyaluronan detection by sandwich ELISA-like assay and membrane blotting using biotinylated hyaluronan binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
